2,6-Di-sec-butylphenol
Description
Contemporary Relevance of Alkylphenolic Compounds in Chemical Science
Alkylphenolic compounds, a broad class of organic molecules characterized by a phenol (B47542) ring substituted with one or more alkyl groups, are of substantial interest in modern chemical science. chemsec.orguobasrah.edu.iq Their properties are heavily influenced by the nature, size, and position of the alkyl substituents on the phenol ring. uobasrah.edu.iq These compounds are widely utilized as precursors and additives in various industrial applications, including the manufacturing of detergents, lubricants, polymers, and agrochemicals. chemsec.orgguidechem.com
In the realm of academic research, alkylphenols are pivotal in studies concerning antioxidant mechanisms, polymer stabilization, and as intermediates in organic synthesis. guidechem.comwikipedia.org The antioxidant properties of many alkylphenols, particularly sterically hindered ones, are a primary focus. medcraveonline.com The bulky alkyl groups can stabilize the phenoxyl radical formed upon scavenging a free radical, thereby interrupting oxidative chain reactions. medcraveonline.com This has led to extensive research into their potential applications in materials science and biology. Furthermore, their role as building blocks for more complex molecules continues to drive synthetic chemistry research. guidechem.comwikipedia.org
Research Trajectories and Interdisciplinary Significance of 2,6-Di-sec-butylphenol
This compound stands out within the alkylphenol family due to the specific nature of its sec-butyl substituents. These groups provide a significant degree of steric hindrance around the hydroxyl group, influencing its reactivity and physical properties. cymitquimica.com Research on this compound has followed several key trajectories, highlighting its interdisciplinary importance.
Initial interest in this compound was largely driven by its potential as an antioxidant. guidechem.com Its ability to scavenge free radicals makes it a valuable subject for studies on the stabilization of materials such as plastics, rubber, and lubricants against oxidative degradation. vinatiorganics.comguidechem.com The mechanism of its antioxidant action involves the donation of its phenolic hydrogen to neutralize reactive radicals. biomedres.us
Beyond its antioxidant properties, this compound serves as a crucial intermediate in the synthesis of more complex molecules. guidechem.comprepchem.com Researchers have utilized it as a starting material for the production of other valuable chemicals, including specialized antioxidants and UV stabilizers. vinatiorganics.comwikipedia.org This has spurred investigations into efficient and selective synthesis methods for this compound itself, often involving the alkylation of phenol. vinatiorganics.comresearchgate.netgoogle.com
More recently, computational studies have begun to explore the molecular mechanisms behind its antioxidant activity, providing theoretical insights into its interactions with free radicals. biomedres.us This interdisciplinary approach, combining experimental and computational chemistry, is deepening the understanding of how its molecular structure dictates its function. The compound's presence in natural sources has also been noted, leading to research on its biological activities. biomedres.us
Chemical and Physical Properties
This compound is an organic compound with a distinct molecular structure that dictates its physical and chemical behavior. It is characterized as a colorless to amber liquid and is less soluble in water but highly soluble in organic solvents. cymitquimica.comvinatiorganics.comechemi.com
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O | cymitquimica.com |
| Molecular Weight | 206.324 g/mol | guidechem.com |
| Appearance | Colorless to Amber Liquid | vinatiorganics.comechemi.com |
| Boiling Point | 255-257 °C | cas.org |
| Melting Point | -42 °C | cas.org |
| Density | 0.9386 g/cm³ at 20 °C | cas.org |
| Solubility | Slightly soluble in water; soluble in organic solvents | cymitquimica.comvinatiorganics.com |
| Vapor Pressure | <0.01 mm Hg at 20 °C | echemi.com |
Synthesis and Manufacturing in a Research Context
The primary industrial synthesis of this compound involves the alkylation of phenol with sec-butyl alcohol in the presence of a catalyst, typically an acid or a base, at elevated temperatures and pressures. vinatiorganics.com Academic research has focused on optimizing this process to improve yield and selectivity.
Research on Antioxidant Applications
A significant body of research on this compound focuses on its antioxidant properties. Its structure, with bulky sec-butyl groups ortho to the hydroxyl group, makes it a sterically hindered phenol. cymitquimica.com This steric hindrance is key to its function as a radical scavenger, as it stabilizes the resulting phenoxyl radical and prevents it from participating in further chain-propagating reactions. medcraveonline.com
Key Research Findings:
Mechanism: Computational studies have investigated the molecular mechanism of its antioxidant action against hydroxyl radicals. The primary mechanism is the donation of a hydrogen atom from the phenolic hydroxyl group to the radical, forming a stable phenoxyl radical and water. biomedres.us
DNA Protection: Research has suggested that this compound can protect DNA from oxidative damage induced by hydroxyl radicals. biomedres.us It has been identified in fractions of plant extracts that inhibit mutagenesis. biomedres.us
Polymer Stabilization: It is used as a stabilizer in plastics and rubber to prevent oxidative degradation, enhancing the durability and lifespan of these materials. vinatiorganics.comguidechem.com
Fuel and Lubricant Additive: Its high thermal stability and resistance to oxidation make it a valuable additive in fuels and lubricants to prevent gumming and degradation. guidechem.comwikipedia.org
Role as a Chemical Intermediate in Academic Synthesis
In addition to its direct applications as an antioxidant, this compound is a versatile intermediate in organic synthesis.
Examples of Synthetic Utility:
Higher Molecular Weight Antioxidants: It serves as a precursor for the synthesis of larger, more complex antioxidants. wikipedia.orgoecd.org For instance, it can be a starting material for producing compounds like 4,4'-methylenebis(2,6-di-tert-butylphenol), although in some processes this is an undesirable byproduct. google.com
UV Stabilizers: The compound is a key raw material for producing UV stabilizers that protect materials like plastics and coatings from degradation by ultraviolet radiation. vinatiorganics.com
Dyes and Surfactants: It is used in the synthesis of solvent dyes and as a raw material in the manufacture of surfactants for agrochemical products. vinatiorganics.com
Pharmaceutical and Agrochemical Synthesis: It finds use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. guidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-di(butan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGJZOULSYEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC=C1)C(C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044440 | |
| Record name | 2,6-Di(butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-99-6, 31291-60-8 | |
| Record name | 2,6-Di-sec-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5510-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-sec-butylphenol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005510996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-bis(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Di(butan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-sec-butylphenol, mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Di-sec-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-SEC-BUTYLPHENOL | |
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Synthetic Methodologies and Mechanistic Investigations of 2,6 Di Sec Butylphenol
Established Synthetic Pathways for 2,6-Di-sec-butylphenol
The core strategy for synthesizing this compound revolves around the electrophilic substitution of phenol (B47542) with a suitable butene source. This process, known as alkylation, introduces two sec-butyl groups onto the phenol ring, preferentially at the ortho positions.
Alkylation Strategies for Phenol Derivatization
The primary method for producing this compound is the direct alkylation of phenol using butene as the alkylating agent. google.com This reaction is typically performed in the presence of a catalyst to facilitate the addition of the sec-butyl groups to the aromatic ring. vinatiorganics.com The choice of butene isomer can influence the reaction, though n-butene is commonly employed. google.com The reaction is generally carried out under controlled temperature and pressure to optimize the yield of the desired 2,6-disubstituted product and minimize the formation of other isomers and polyalkylated byproducts. google.comvinatiorganics.com
Another approach involves a transalkylation process. In this method, a phenol with an unsubstituted ortho position is reacted with a polyalkylated phenol, such as 2,4,6-tri-sec-butylphenol, in the presence of an aluminum phenoxide catalyst. This allows for the transfer of a sec-butyl group to the ortho position of the starting phenol. google.com
Catalytic Systems in Phenol Alkylation
The selection of the catalyst is a critical factor in the synthesis of this compound, as it governs the selectivity and efficiency of the alkylation reaction. Both homogeneous and heterogeneous catalytic systems are employed, each with distinct advantages and mechanisms.
Acid catalysts are widely used for phenol alkylation. Traditional homogeneous acid catalysts include mineral acids like sulfuric acid and phosphoric acid, as well as Lewis acids such as aluminum chloride and boron trifluoride. researchgate.net These catalysts promote the formation of a carbocation from the butene, which then acts as the electrophile in the substitution reaction with phenol. researchgate.net While effective, these homogeneous catalysts can be corrosive and difficult to separate from the reaction mixture. academie-sciences.fr
Solid acid catalysts offer an alternative that addresses some of the drawbacks of their homogeneous counterparts. These include cation-exchange resins, zeolites, and supported acids. researchgate.netunive.it For instance, zeolite beta has been studied for the alkylation of phenol with isobutylene, showing high activity and selectivity for para- and di-substituted products. researchgate.net The acidity and pore structure of these solid catalysts play a crucial role in determining the product distribution. researchgate.net
While less common for direct alkylation with olefins, base-mediated processes are relevant, particularly in the context of phenoxide formation, which can then participate in subsequent reactions. For instance, the synthesis of certain derivatives of sterically hindered phenols can involve the use of alkali metal hydroxides to form the corresponding phenoxides. lp.edu.ua These phenoxides are nucleophilic and can react with alkylating agents.
Research into more efficient and selective catalytic systems is ongoing. Aluminum phenoxide is a key catalyst, particularly for achieving high ortho-selectivity in phenol alkylation. google.com The process often involves heating phenol with aluminum metal to form the active catalyst. prepchem.com The reaction is then carried out by introducing butene under pressure. prepchem.com
Heterogeneous catalysts are of significant interest due to their ease of separation and potential for reuse. researchgate.netacademie-sciences.fr Examples include:
Sulfated metal oxides: Zirconia, titania, and iron oxides treated with sulfate (B86663) have shown catalytic activity for phenol alkylation. google.com
Heteropolyacids supported on zirconia: These catalysts have demonstrated high conversion and selectivity for p-tert-butylphenol under mild conditions and are economically viable due to their regenerability. google.com
Zeolites: These microporous aluminosilicates, such as Hβ, are effective catalysts, with their medium acid strength influencing the product distribution. researchgate.net
Functionalized silica (B1680970) and mixed oxides: Materials like WO3/ZrO2 have been found to be active and selective for producing certain alkylated phenols. researchgate.net
Table 1: Overview of Catalytic Systems in Phenol Alkylation
| Catalyst Type | Specific Examples | Phase | Key Features |
|---|---|---|---|
| Homogeneous Acid | Sulfuric acid, Phosphoric acid, Aluminum chloride, Boron trifluoride researchgate.net | Liquid | High activity, but can be corrosive and difficult to separate. researchgate.netacademie-sciences.fr |
| Heterogeneous Acid | Cation-exchange resins, Zeolites (e.g., Zeolite beta), Sulfated metal oxides, Supported heteropolyacids researchgate.netresearchgate.netunive.itgoogle.com | Solid | Easier separation, reusable, tunable selectivity based on structure. researchgate.netacademie-sciences.fr |
| Aluminum Phenoxide | Prepared in-situ from phenol and aluminum metal google.comprepchem.com | Homogeneous | High ortho-selectivity for alkylation. google.com |
Elucidation of Reaction Mechanisms in this compound Synthesis
The mechanism of phenol alkylation to produce this compound is generally understood as a Friedel-Crafts alkylation reaction. researchgate.net The process is initiated by the catalyst, which facilitates the generation of an electrophile from the butene molecule.
In acid-catalyzed reactions, the acid (either Brønsted or Lewis) interacts with the butene to form a sec-butyl carbocation. This carbocation is a powerful electrophile that then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing activator, meaning the electrophilic attack preferentially occurs at the positions ortho and para to the hydroxyl group. researchgate.net
The formation of the di-substituted product, this compound, occurs in a stepwise manner. First, mono-alkylation occurs to form o-sec-butylphenol and p-sec-butylphenol. Subsequent alkylation of the mono-substituted phenol, primarily the ortho-isomer, leads to the formation of the desired this compound. The steric hindrance from the first sec-butyl group influences the position of the second alkylation, favoring the other ortho position.
For catalysts like aluminum phenoxide, which exhibit high ortho-selectivity, the mechanism is thought to involve a coordination complex between the phenol, the aluminum catalyst, and the butene. This complex orients the reactants in a way that favors alkylation at the ortho positions. wikipedia.org A proposed mechanism for a related system suggests that a monomeric, coordinatively unsaturated aluminum tris-phenolate complex is the active catalytic species. researchgate.net This complex undergoes a cycle of ligand exchange and alkylation, where the steric bulk of the ligands plays a key role in the selectivity. researchgate.net
Mechanistic Models for Catalytic Alkylation
The alkylation of phenols is a cornerstone of industrial organic synthesis, and its mechanism has been the subject of extensive investigation. researchgate.net Theoretical and experimental studies have established several models to describe the catalytic alkylation process, which can be broadly categorized into neutral and ionic pathways, particularly when using solid acid catalysts like cation-exchange resins (e.g., Amberlyst-15) or zeolites. researchgate.netnih.govacs.org
Neutral-Pathway Mechanism: Ab initio density functional theory (DFT) calculations suggest a neutral-pathway mechanism can account for the initial formation of phenolic ether. researchgate.netnih.govacs.org In this model, using a catalyst like benzene (B151609) sulfonic acid (a model for Amberlyst-15), the olefin (e.g., butene) first reacts exothermically with the acid to form a sulfonic ester intermediate. nih.govunive.it This ester then acts as the alkylating agent, reacting with phenol to produce O-alkylated (phenolic ether), ortho-C-alkylated, and para-C-alkylated products. nih.govacs.org Calculations indicate that O-alkylation to form the ether is often the most energetically favorable step under neutral conditions. researchgate.netnih.gov
Ionic Rearrangement Mechanism: Following the initial formation of the phenolic ether, an ionic mechanism is proposed to explain the high yields of C-alkylated phenols. researchgate.netnih.gov This mechanism involves the intramolecular migration of the alkyl group from the phenolic ether to the ortho and para positions of the phenol ring. nih.gov The presence of a protonated environment significantly lowers the transition barriers for these migrations, facilitating the rearrangement to the more stable C-alkylated products. researchgate.netnih.gov The competition between hydrogen and the alkyl group at the ortho position of the protonated intermediate is a key factor in determining the final ortho/para product ratio. nih.gov
Carbocation Mechanism: A more traditional and widely accepted model, especially with strong Brønsted or Lewis acids, involves the formation of a carbocation as the key electrophile. whiterose.ac.ukunive.it In the case of this compound synthesis, a sec-butyl cation is generated from the protonation of butene or dehydration of sec-butyl alcohol by the acid catalyst. pnnl.govresearchgate.net This electrophilic carbocation then attacks the electron-rich phenol ring, leading to the formation of an arenium ion intermediate (also known as a sigma complex), which subsequently loses a proton to restore aromaticity and yield the alkylated phenol. whiterose.ac.uk The ortho/para selectivity is influenced by the nature of the electrophile; less hindered secondary carbocations (like the sec-butyl cation) tend to favor ortho alkylation, while bulkier tertiary carbocations show a preference for para substitution. unive.it
Intermediate Species and Rate-Determining Steps
The mechanism of phenol alkylation proceeds through several key intermediates, and the identification of the rate-determining step is crucial for process optimization.
Intermediate Species:
Sulfonic Ester: In neutral pathways catalyzed by sulfonic acid resins, a sulfonic ester is a critical intermediate formed from the reaction of the olefin and the acid catalyst. nih.govunive.it
Carbocations: The sec-butyl cation is the key electrophilic intermediate in the widely accepted carbocation mechanism. unive.itpnnl.gov Its stability and reactivity are central to the reaction's progress. In some zeolite-catalyzed systems, there is evidence for carbenium ion intermediates being involved in hydrocarbon conversions. researchgate.net
Arenium Ion (Sigma Complex): The attack of the electrophile on the phenol ring leads to the formation of a positively charged arenium ion, which is a resonance-stabilized intermediate. whiterose.ac.uk
Alkyl Phenyl Ether: O-alkylation leads to the formation of an alkyl phenyl ether, which can be a final product or an intermediate that rearranges to C-alkylated phenols. pnnl.govacademie-sciences.fr
Rate-Determining Steps: The rate-determining step in phenol alkylation can vary depending on the specific reactants, catalyst, and reaction conditions.
In many enzyme-catalyzed reactions, a change in the rate-limiting step can be concealed by linear Eyring plots. acs.org
For phenol alkylation with cyclohexanol (B46403) over zeolite H-BEA, in-situ solid-state NMR studies have shown that the dehydration of the alcohol to form the corresponding olefin and subsequently the carbocation is a necessary precursor to alkylation. pnnl.gov The presence of the alcohol can hinder the adsorption of the olefin at the acid site, implying that the formation of the reactive electrophile from the alcohol can be a limiting factor. pnnl.gov
Synthetic Strategies for this compound Derivatives
Derivatives of this compound are synthesized to modulate its physical, chemical, and biological properties. These strategies often focus on regioselective functionalization of the aromatic ring or the design of analogs with specific bioactive profiles.
Regioselective Functionalization of the Phenolic Ring
The substitution pattern of the this compound core dictates that the C4 (para) position is the most sterically accessible and electronically activated site for further electrophilic substitution.
C4-Alkylation via Hydrogen-Borrowing Catalysis: A novel approach for C4-functionalization is iridium-catalyzed hydrogen-borrowing (or borrowing hydrogen) catalysis. thieme-connect.com This method allows for the alkylation of 2,6-di-tert-butylphenol (B90309) (a close analog) at the C4 position using primary alcohols. The reaction proceeds by the iridium catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then undergoes condensation with the activated phenol. The catalyst then returns the hydrogen to the resulting intermediate to yield the C4-alkylated product. This strategy has been successfully applied using a range of benzylic, heterocyclic, and aliphatic alcohols. thieme-connect.com
Functionalization via p-Quinone Methides: The reaction of 2,6-disubstituted indoles with p-quinone methides derived from hindered phenols provides a pathway for regioselective C-C bond formation, yielding diarylindol-6-ylmethanes. acs.org This type of reaction highlights the utility of the quinone methide intermediate, formed by oxidation of the parent phenol, as a key synthon for introducing complex substituents.
Functionalization via Nitrosation and Reduction: The para position of hindered phenols like 2,6-di-tert-butylphenol can be functionalized by nitrosation using sodium nitrite (B80452) and sulfuric acid to yield the 4-nitroso derivative. This intermediate can then be reduced, for example with sodium dithionite, to produce 2,6-di-tert-butyl-4-aminophenol, introducing a versatile amino group for further derivatization.
Bridging at Phenolic Positions: In the context of larger, related molecules like calixarenes, regioselective functionalization can be achieved by introducing bridging elements at specific phenolic positions. For p-tert-butylcalix arene, reaction with 2,6-bis(chloromethyl)pyridine (B1207206) leads to selective introduction of the heterocycle at the distal 1 and 5 phenolic hydroxyls, demonstrating a method for controlled, large-scale structural modification. researchgate.net
Design and Synthesis of Bioactive Analogs
The sterically hindered phenol scaffold is a well-known pharmacophore, primarily for its antioxidant properties. The design of new analogs often aims to enhance this activity or introduce new biological functions.
PF0713 - A Direct Analog: An important analog of the anesthetic propofol (B549288) (2,6-diisopropylphenol) is PF0713, which is (R,R)-2,6-di-sec-butylphenol. surgicalneurologyint.com It was synthesized as a potential alternative to propofol. Initial studies indicated it has a hypnotic potency similar to propofol but with a slower onset and longer duration of action. surgicalneurologyint.com
Hybrids with Urea (B33335)/Thiourea (B124793) Moieties: A "chameleonic" ability to switch from an antioxidant to a cytotoxic pro-oxidant is a key feature of sterically hindered phenols (SHPs) in drug design. mdpi.com Novel hybrid molecules have been synthesized by combining SHPs with diaryl urea or thiourea fragments. These hybrids are designed to target tumor cells, where the oxidative environment can switch the phenol's activity to generate reactive oxygen species (ROS) and induce apoptosis. mdpi.com
Analogs with Pyridine (B92270) Moieties: A series of 2,6-di-tert-butylphenols functionalized with a pyridine moiety have been synthesized and studied for their antioxidant activity. medcraveonline.com These compounds, and their water-soluble hydrochloride forms, were shown to possess prolonged radical scavenging activity. The "structure-activity" analysis revealed that the length of the linker between the phenol and pyridine units, as well as the substituent position on the pyridine ring, significantly affects the antioxidant properties. medcraveonline.com
Diphenylsulfimide Derivatives: New antioxidants have been created by synthesizing diphenylsulfimide derivatives that incorporate a 2,6-di-tert-butylphenol moiety at the nitrogen atom. researchgate.net These compounds were evaluated for their ability to scavenge stable free radicals and inhibit lipid peroxidation in vitro. researchgate.net
Below is a table summarizing selected bioactive analogs and their key features.
| Analog/Derivative Class | Key Structural Feature | Reported Biological Relevance/Activity | Reference(s) |
| PF0713 | (R,R)-2,6-di-sec-butylphenol | Hypnotic agent; similar potency to propofol | surgicalneurologyint.com |
| SHP-Urea Hybrids | Sterically hindered phenol linked to diaryl urea/thiourea | Potential anticancer agents; switch from antioxidant to pro-oxidant | mdpi.com |
| Pyridine-Conjugated SHPs | 2,6-di-tert-butylphenol linked to a pyridine ring | Prolonged radical scavenging; structure-dependent antioxidant activity | medcraveonline.com |
| Diphenylsulfimide Derivatives | Diphenylsulfimide with a 2,6-di-tert-butylphenol substituent | Antioxidant; free radical scavenging; inhibition of lipid peroxidation | researchgate.net |
Novel Synthetic Approaches for Functional Group Incorporation
Modern synthetic chemistry offers innovative methods for incorporating functional groups into complex molecules, moving beyond traditional Friedel-Crafts chemistry.
Iridium-Catalyzed C-H Functionalization: As mentioned, iridium-catalyzed hydrogen-borrowing catalysis is a powerful, modern method for C-C bond formation. thieme-connect.com It allows for the direct alkylation of the C4-H bond of the phenol ring using alcohols as alkylating agents, offering a greener alternative to traditional methods that might require pre-functionalized starting materials or harsher conditions.
Mechanochemical Synthesis: A sustainable approach to creating functional polymers involves mechanochemistry. This solvent-free or low-solvent method uses mechanical force to induce chemical reactions. It has been explored for synthesizing polypropylene-based macromolecular stabilizers by incorporating hindered phenol derivatives like 4-(3-hydroxypropyl)-2,6-di-tert-butylphenol. cnr.it
Sigmatropic Dearomatization/Rearomatization Sequence: A highly regioselective difunctionalization of 2,6-difluorophenols has been achieved through a sequence involving a Pummerer-based acs.orgacs.org sigmatropic dearomatization to generate a 2,4-cyclohexadienone (B14708032) intermediate. kyoto-u.ac.jp This intermediate undergoes a Michael addition with a nucleophile, followed by the elimination of hydrogen fluoride (B91410) to rearomatize the ring. This sequence allows for the precise installation of two different functional groups onto the phenolic core. kyoto-u.ac.jp
Synthesis of Cellulose (B213188) Esters: Multifunctional materials have been created by covalently attaching hindered phenol groups to biopolymers. For example, cellulose 3,5-di-tert-butyl-4-hydroxybenzoate was synthesized by first converting 3,5-di-tert-butyl-4-hydroxybenzoic acid to its acid chloride, which then reacts with cellulose. researchgate.net This approach incorporates the free-radical scavenging and UV-resistant properties of the hindered phenol into the cellulose backbone. researchgate.net
Advanced Characterization and Computational Studies of 2,6 Di Sec Butylphenol
Quantum Chemical Investigations of 2,6-Di-sec-butylphenol Reactivity
Quantum chemical methods provide profound insights into the molecular behavior of this compound, elucidating the underpinnings of its antioxidant action. These theoretical approaches allow for a detailed examination of its electronic properties and reaction mechanisms at the atomic level.
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) has proven to be a reliable method for analyzing the electronic structure of this compound. biomedres.us Calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, are used to optimize the molecule's geometry and determine key electronic parameters. biomedres.us These studies help in identifying the most reactive sites within the molecule by calculating atomic charge densities and the contributions of different atoms to the highest occupied molecular orbital (HOMO). biomedres.us For instance, the oxygen atom of the hydroxyl group is typically found to have a significant negative charge density, making it a primary site for electrophilic attack. biomedres.us
Computational studies have also been performed on related di-substituted phenols to understand the influence of different substituent groups on their electronic properties. benthamopen.com These investigations provide a comparative framework for understanding the specific role of the sec-butyl groups in this compound.
Theoretical Parameters for Radical Scavenging Activity
The antioxidant capability of this compound is intrinsically linked to its ability to scavenge free radicals. Theoretical parameters derived from computational chemistry are crucial for quantifying this activity. Key metrics include the homolytic bond dissociation enthalpy (BDE) of the phenolic O-H bond and the ionization potential (IP). nih.govresearchgate.net A lower BDE indicates a greater ease of hydrogen atom donation to a radical species, a primary mechanism of antioxidant action.
| Theoretical Parameter | Significance in Radical Scavenging |
| Bond Dissociation Enthalpy (BDE) | Lower values indicate easier hydrogen atom donation to neutralize radicals. nih.govresearchgate.net |
| Ionization Potential (IP) | Relates to the ease of electron donation, another pathway for radical scavenging. nih.govresearchgate.net |
| Atomic Charge Densities | Identify electron-rich sites prone to interaction with radical species. biomedres.us |
| Highest Occupied Molecular Orbital (HOMO) | The energy and localization of the HOMO indicate the molecule's ability to donate electrons. biomedres.us |
Molecular Dynamics Simulations of Compound Interactions
While specific molecular dynamics (MD) simulations focusing solely on this compound are not extensively detailed in the provided context, the principles of this technique are relevant. MD simulations are powerful tools for studying the dynamic interactions between molecules over time. For instance, simulations of related compounds like 2,4-di-tert-butylphenol (B135424) with biological macromolecules have been performed to understand their binding interactions. frontiersin.orgresearchgate.net In principle, MD simulations of this compound could be used to investigate its interaction with lipid membranes to understand its role in preventing lipid peroxidation or its binding to proteins. researchgate.net
Spectroscopic Analysis for Structural and Mechanistic Insights
Spectroscopic techniques provide experimental data that complements computational findings, offering a comprehensive understanding of the structure and behavior of this compound.
Rotational Spectroscopy for Gas-Phase Conformation
Rotational spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. Studies on the related molecule, 2,6-di-tert-butylphenol (B90309), have revealed that its conformation in the gas phase is consistent with its crystal structure. unibo.it This technique is sensitive enough to detect tunneling effects, such as those arising from the internal rotation of the hydroxyl group, which provides information about the potential energy barriers for these motions. unibo.it Similar studies on this compound would be invaluable for determining its exact gas-phase structure and the dynamics of its sec-butyl groups. The rotational spectrum of the van der Waals complex of 2,6-di-tert-butylphenol with an argon atom has been analyzed, revealing a π-bound configuration. mdpi.comresearchgate.net
Spectrophotometric Methods in Complex Formation Studies
Spectrophotometric methods are widely used to study the formation of complexes between metal ions and organic ligands. Research on a related compound, 2,6-dimercapto-4-sec-butylphenol, has demonstrated the use of spectrophotometry to investigate its complexation with cobalt(II) in the presence of heterocyclic amines. wecmelive.com By monitoring changes in the absorption spectra, researchers can determine the optimal conditions for complex formation, such as pH, and the stoichiometry of the resulting complexes. wecmelive.com Similar methodologies could be applied to this compound to explore its potential as a ligand in coordination chemistry.
Elucidation of Reaction Pathways using Spectroscopy
Spectroscopic techniques are fundamental in elucidating the complex reaction pathways of phenolic compounds, including this compound. These methods allow for the real-time monitoring of reactions, identification of transient species, and characterization of final products. For hindered phenols, common reaction pathways investigated include oxidation and complex formation.
Electron Paramagnetic Resonance (EPR) spectroscopy is particularly crucial for studying reactions involving free radicals. medcraveonline.com In the oxidation of sterically hindered phenols, stable phenoxyl radicals are often formed as intermediates, and EPR spectroscopy can detect and characterize these species. medcraveonline.com For instance, studies on the chemical oxidation of 2,6-di-tert-butylphenol derivatives have successfully used EPR to prove the formation of phenoxyl radicals. medcraveonline.com
UV-visible (UV-Vis) spectroscopy is employed to monitor the kinetics and progress of oxidation reactions. rsc.org The reaction of a high-valent iron–hydroxo complex with substituted 2,6-di-tert-butylphenols, for example, was monitored by the immediate decomposition of characteristic peaks in the UV-Vis spectrum and the concomitant appearance of a new peak corresponding to the formation of a phenoxyl radical. rsc.org Similarly, the catalyzed oxidation of 2,6-di-tert-butylphenol by cobalt(II) tetraarylporphyrins was studied using visible spectroscopy to identify the reaction products, which included 2,6-di-tert-butyl-1,4-benzoquinone and the oxidative coupling product 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. researchgate.net
While detailed spectroscopic studies on the reaction pathways of this compound itself are not as prevalent in literature as those for its tert-butyl isomer, the established methodologies are directly applicable. Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully used to identify this compound in fractionated aqueous extracts of the plant Phyllanthus orbicularis, demonstrating its utility in identifying the compound within complex biological mixtures. researchgate.net
Cheminformatics and Quantitative Structure-Activity Relationships (QSAR)
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies utilize computational power to correlate the chemical structure of molecules with their biological or physical properties. These in silico approaches are invaluable for predicting the activity of compounds, understanding their mechanisms of action, and guiding the design of new molecules with desired properties. For this compound and its analogs, these methods have been applied to explore activities ranging from general anesthesia to antioxidant effects. biomedres.usnih.gov
In Silico Prediction of Biological Activities
Computational modeling serves as a powerful tool to predict the biological activities of this compound. Molecular docking and other simulation techniques can forecast how a molecule will interact with biological targets, providing insights into its potential therapeutic or toxic effects.
A computational study focusing on the antioxidant properties of this compound (DSBP) modeled its scavenger reactions against hydroxyl radicals (HO•) to elucidate the molecular mechanism behind its protective effects on DNA. biomedres.us This in silico investigation was prompted by experimental findings that identified DSBP as a key compound in fractions of Phyllanthus orbicularis responsible for inhibiting hydrogen peroxide-induced mutagenesis. biomedres.us Molecular docking, a prominent in silico tool, has been used to evaluate the inhibitory activity of related phenolic compounds against enzymes like pancreatic lipase (B570770) and cholesterol esterase, highlighting the potential of this class of molecules as novel lead compounds for drug development. rjptonline.orgijprajournal.com
Furthermore, this compound is recognized as an analogue of propofol (B549288), a widely used general anesthetic. researchgate.net Early screening studies of numerous alkylphenols identified 2,6-dialkylphenols, and specifically 2,6-di-sec-alkylphenols, as the most potent general anesthetics among the tested analogues. nih.gov
Correlation of Molecular Descriptors with Observed Effects
QSAR models establish a mathematical relationship between the quantitative structural features of a compound (molecular descriptors) and its biological activity. These models are crucial for understanding which chemical properties drive a particular effect.
A significant 4D-QSAR study was conducted on a set of 27 propofol analogues, which included this compound as compound 24 in the training set. nih.gov This study aimed to build models for three biological activities: loss of righting reflex (LORR) in tadpoles, enhancement of agonist activity at the γ-aminobutyric acid type A (GABAA) receptor, and direct activation of the receptor. nih.gov The resulting models successfully identified key ligand-receptor interaction sites and demonstrated that 2,6-di-sec-alkylphenols were particularly potent general anesthetics. nih.gov
| Compound | Structure | Tadpole LORR EC50 (μM) | GABAA Potentiation EC50 (μM) | GABAA Direct Activation EC50 (μM) |
|---|---|---|---|---|
| Propofol (2,6-diisopropylphenol) | 2,6-diisopropylphenol | 2.8 | 15 | 240 |
| This compound | This compound | 5.6 | 4.7 | 6.4 |
| 2,6-Di-tert-butylphenol | 2,6-di-tert-butylphenol | Inactive | Inactive | Inactive |
Data sourced from Krasowski et al., 2002. nih.gov
The success of the 4D-QSAR models depended on specific grid-based cell occupancy descriptors (GCODs), with the final models utilizing six such descriptors that provided complementary information. nih.gov Other computational studies have used different descriptors to explain observed activities. For instance, the antioxidant action of this compound has been analyzed by calculating atomic charge densities and contributions to the Highest Occupied Molecular Orbital (HOMO) to understand its interaction with free radicals. biomedres.us Basic molecular descriptors are also routinely calculated to predict a compound's behavior.
| Molecular Descriptor | Value | Source |
|---|---|---|
| LogP | 4.4192 | chemscene.com |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | chemscene.com |
| Hydrogen Bond Acceptors | 1 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 4 | chemscene.com |
These descriptors quantify properties like lipophilicity (LogP) and size (TPSA), which are critical in determining how a molecule is absorbed, distributed, metabolized, and excreted, thus correlating structure with its ultimate biological effect. chemscene.com
Pharmacological and Biological Activity Profiling of 2,6 Di Sec Butylphenol
Molecular Mechanisms of Antioxidant Action
2,6-Di-sec-butylphenol exhibits potent antioxidant properties through various molecular pathways. These mechanisms are crucial in neutralizing harmful free radicals and protecting biological systems from oxidative damage.
Hydrogen Atom Transfer (HAT) Pathways in Radical Neutralization
The primary antioxidant mechanism of this compound involves the Hydrogen Atom Transfer (HAT) pathway. biomedres.usacs.org In this process, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. biomedres.us This action is fundamental to its ability to scavenge reactive oxygen species (ROS). biomedres.us The presence of bulky sec-butyl groups at the ortho positions (2 and 6) of the phenol (B47542) ring enhances the stability of the resulting phenoxyl radical, preventing it from initiating new radical chain reactions. medcraveonline.com Computational studies have modeled this hydrogen abstraction from the hydroxyl group by radicals like the hydroxyl radical (HO•), leading to the formation of a stable phenoxyl radical. biomedres.usresearchgate.net The effectiveness of this HAT process is a key determinant of the antioxidant capacity of substituted phenols. nih.gov Kinetic analyses of reactions between phenols and various radicals have confirmed that the rate-limiting step is often the hydrogen atom transfer. acs.orgrsc.org
Electron Transfer Mechanisms in Redox Processes
In addition to HAT, this compound can participate in electron transfer mechanisms during redox processes. While HAT is often the predominant pathway, single electron transfer (SET) can also occur, particularly in certain chemical environments. researchgate.net The redox properties of di-substituted phenols have been studied using techniques like cyclic voltammetry, which helps in understanding their electron-donating capabilities. medcraveonline.com Some studies propose a proton-coupled electron transfer (PCET) pathway for similar phenolic compounds, where an electron and a proton are transferred in a concerted or stepwise manner. acs.orgresearchgate.net This mechanism is particularly relevant in reactions with certain metal complexes. acs.org
Role in Lipid Peroxidation Inhibition
This compound and its analogs have demonstrated significant efficacy in inhibiting lipid peroxidation. medcraveonline.comresearchgate.net Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. By donating a hydrogen atom, this compound can break this chain reaction by neutralizing lipid peroxyl radicals. medcraveonline.com The resulting phenoxyl radical is relatively stable and does not readily propagate the peroxidation chain. medcraveonline.com Studies on erythrocyte membranes have shown that derivatives of 2,6-di-tert-butylphenol (B90309), a closely related compound, can effectively reduce the formation of secondary products of lipid peroxidation, indicating a protective effect on cell membranes. researchgate.net This inhibition of lipid peroxidation is a critical aspect of its antioxidant and potential cytoprotective effects. medcraveonline.com
Neuropharmacological Effects and Therapeutic Potential
Beyond its antioxidant activity, this compound has been investigated for its effects on the central nervous system, revealing potential therapeutic applications.
Anticonvulsant Efficacy and Pharmacological Profiles
Research has shown that this compound possesses anticonvulsant properties. nih.gov In studies using animal models, such as the 6 Hz partial seizure model, it has demonstrated protective effects. nih.gov The anticonvulsant activity is linked to the 2,6-di-sec-butyl phenolic structure. nih.gov While effective, it has also been noted to exhibit some toxicity at higher doses in these models. nih.gov The exploration of its analogs aims to develop compounds with a better therapeutic index, retaining anticonvulsant efficacy with reduced toxicity. nih.govresearchgate.net
Modulation of Neurotransmitter Receptors (e.g., GABAA)
A significant aspect of the neuropharmacological profile of this compound is its interaction with neurotransmitter receptors, particularly the γ-aminobutyric acid type A (GABAA) receptor. smith.edustanford.edu The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain and a key target for many anesthetic and anticonvulsant drugs. stanford.edusmith.edu
This compound acts as a positive modulator of the GABAA receptor, enhancing the effects of GABA. smith.eduresearchgate.net This potentiation of inhibitory synaptic transmission is believed to contribute to its anesthetic and anticonvulsant effects. smith.edustanford.edu Structure-activity relationship studies have shown that the size and nature of the alkyl groups at the 2 and 6 positions of the phenol ring are crucial for activity at the GABAA receptor. stanford.edu For instance, this compound is highly active at this receptor, whereas the bulkier 2,6-di-tert-butylphenol is inactive. stanford.edunih.gov
Studies using Xenopus laevis oocytes expressing GABAA receptors have demonstrated that this compound can significantly enhance GABA-elicited currents. smith.edu At a concentration of 100 µM, it was found to enhance these currents by an average of 631.2%. smith.edu It has also been shown to directly activate GABAA α1β2γ2s receptors. smith.edu Further research using whole-cell patch-clamp techniques on cells stably expressing α1β3γ2s GABAA receptors has indicated that this compound can act as both an agonist and an antagonist in a dose-dependent manner. smith.edu
Below is a data table summarizing the effects of this compound on GABAA receptor currents.
| Concentration (µM) | Effect on GABA-elicited Currents | Receptor Subtype(s) | Experimental System |
| 100 | 631.2% enhancement | α1β3γ2s | Xenopus laevis oocytes |
| Varies | Agonist and antagonist | α1β3γ2s | WSS-1 cells |
This modulation of the GABAA receptor underscores the potential of this compound as a lead compound for the development of novel neuropharmacological agents.
Structure-Activity Relationships for Anesthetic Properties
The anesthetic properties of alkylphenols like this compound are intricately linked to their chemical structure, particularly the nature and position of alkyl substituents on the phenol ring. Research has shown that di-ortho-substituted phenols, where alkyl groups are placed at the 2 and 6 positions, are of significant interest for anesthetic activity. sciencemadness.org
The potency and kinetics of these compounds as anesthetics are a function of both their lipophilic character and the degree of steric hindrance at the ortho positions. sciencemadness.org A key finding is that while some steric hindrance is beneficial, excessive crowding can lead to a complete loss of anesthetic activity. sciencemadness.org For instance, the anesthetic potency of 2,6-dialkylphenols increases with the size of the alkyl groups up to a certain point. stanford.edu The series starting from phenol to 2,6-dimethylphenol, 2,6-diethylphenol, propofol (B549288) (2,6-diisopropylphenol), and finally to this compound illustrates this trend of increasing potency. stanford.edu
Specifically, this compound is recognized for its high activity at the GABA-A receptor, which strongly correlates with its anesthetic potency. stanford.edu In contrast, its isomer, 2,6-di-tert-butylphenol, is inactive at the GABA-A receptor and as an anesthetic, highlighting the critical importance of the specific branched-chain structure of the alkyl groups. stanford.edu This difference in activity is not due to the volume of the substituent but rather its specific configuration. stanford.edu The interaction of these phenols with lipid membranes, modifying their fluidity, is also considered a likely pharmacological basis for their anesthetic effects. scirp.org Branched-chain alkyl groups in the ortho position, as seen in this compound, enhance this membrane interaction. scirp.org
Initial studies in mice indicated that PF0713, the (R, R) enantiomer of this compound, has a hypnotic potency similar to propofol but with a slower onset of action. surgicalneurologyint.com Further research in rats confirmed similar potency to propofol but with a longer duration of hypnotic action. surgicalneurologyint.com
Table 1: Anesthetic Properties of Selected Alkylphenols
| Compound | Anesthetic Activity | Receptor Activity | Key Structural Feature |
|---|---|---|---|
| This compound | High potency sciencemadness.orgstanford.edu | Highly active at GABA-A receptor stanford.edu | Di-sec-alkyl substitution at 2,6 positions sciencemadness.org |
| Propofol (2,6-Diisopropylphenol) | Potent anesthetic stanford.eduacs.org | Potentiates GABA-A receptor stanford.edu | Di-isopropyl substitution at 2,6 positions stanford.edu |
| 2,6-Di-tert-butylphenol | Inactive as an anesthetic sciencemadness.orgstanford.edu | Inactive at GABA-A receptor stanford.edu | Bulky di-tert-butyl substitution at 2,6 positions stanford.edu |
| 2,6-Diethylphenol | Anesthetic activity sciencemadness.org | | Di-ethyl substitution at 2,6 positions sciencemadness.org |
Genotoxicity Modulation and DNA Protection
This compound has demonstrated significant potential in protecting DNA from damage induced by genotoxic agents. This protective capacity is attributed to several mechanisms, including the inhibition of oxidative damage and direct interaction with mutagens.
Mechanisms of DNA Oxidative Damage Inhibition
This compound has been identified as a potent inhibitor of mutagenesis induced by agents like hydrogen peroxide. biomedres.usresearchgate.net Its protective effect against DNA oxidative damage is largely explained by its ability to scavenge reactive oxygen species (ROS), particularly hydroxyl radicals (HO•). biomedres.us The proposed mechanism involves the abstraction of a hydrogen atom from the hydroxyl group of the phenol by the HO• radical. biomedres.usresearchgate.netresearchgate.net This reaction generates a more stable phenoxyl free radical, thus neutralizing the highly reactive hydroxyl radical and preventing it from damaging DNA. biomedres.usresearchgate.netresearchgate.net
This antioxidant activity is a key factor in its role as a desmutagenic agent. biomedres.us The scavenging of ROS that can cause DNA oxidative damage is a well-documented mechanism for many natural antimutagenic compounds. biomedres.us
Antimutagenic Properties Against Genotoxic Agents
The aqueous extract of Phyllanthus orbicularis, from which this compound has been isolated, has been shown to inhibit the mutagenicity of certain aromatic amines, such as m-phenylenediamine (B132917) (m-PDA), 4-aminobiphenyl (B23562) (4-ABP), and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP). researchgate.net The presence of this compound in this extract is believed to be responsible for this antimutagenic activity. researchgate.net
The extract has been proven effective in reducing DNA damage caused by hydrogen peroxide in in vitro bioassays. biomedres.usresearchgate.net Highly purified fractions containing this compound significantly inhibited H2O2-induced mutagenesis in bacterial cells. biomedres.usresearchgate.net
Computational Insights into Genoprotective Interactions
Computational studies have provided a deeper understanding of the molecular mechanisms behind the DNA protective effects of this compound. biomedres.usresearchgate.net Using quantum mechanics methodologies like Density Functional Theory (DFT), researchers have modeled the interaction between this compound and hydroxyl radicals. biomedres.usresearchgate.netresearchgate.net These in silico models support the hydrogen abstraction from the phenolic hydroxyl group as the primary scavenging mechanism. biomedres.usresearchgate.netresearchgate.net
Furthermore, computational evidence suggests the possibility of direct complexation between this compound and mutagenic aromatic amines. researchgate.net This complexation is proposed as a potential mode of genoprotective action, where the phenol effectively sequesters the mutagen before it can interact with DNA. researchgate.net Semiempirical and DFT calculations have been used to support this direct interaction hypothesis. researchgate.net
Cellular Responses and Toxicological Considerations
The interaction of this compound with cells elicits various responses, and its toxicological profile has been a subject of comparative studies with other phenolic isomers.
Comparative Cytotoxicity Studies of Phenolic Isomers
Studies comparing the cytotoxicity of various alkylphenols have provided valuable insights into the structure-toxicity relationship. In a study using human placental JEG-3 cells, 2,6-di-tert-butylphenol (DTBP), an isomer of this compound, exhibited an EC50 value between 120 and 280 µM after 24 hours of exposure. oup.comcsic.es This indicates a moderate level of cytotoxicity. The study also noted that butylphenol isomers substituted at position 2, and those that are di- and tri-substituted, generally generated lower levels of reactive oxygen species (ROS) compared to those substituted at position 4. csic.es Specifically, DTBP did not significantly induce ROS in these cells. csic.es
Another study investigating the cytotoxicity of various phenols in human submandibular gland carcinoma (HSG) and human gingival fibroblast (HGF) cells found a linear relationship between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh), suggesting that the cytotoxicity of these phenols may be dependent on radical reactions. researchgate.netnih.gov Interestingly, this research highlighted that potent antioxidants with small kinh values, such as 2,6-di-tert-butyl-4-methylphenol, exhibited higher cytotoxicity than weak antioxidants with large kinh values. researchgate.netnih.gov This suggests a complex relationship between antioxidant capacity and cytotoxicity for this class of compounds.
Table 2: Comparative Cytotoxicity of Phenolic Isomers in JEG-3 Cells
| Compound | Isomer Type | EC50 (24h exposure) | ROS Generation |
|---|---|---|---|
| 2,6-Di-tert-butylphenol (DTBP) | Di-substituted | 120–280 µM oup.comcsic.es | No significant induction csic.es |
| 2-sec-Butylphenol (B1202637) (2SBP) | Mono-substituted | > 385 µM csic.es | Low (2.5-fold induction) csic.es |
| 4-sec-Butylphenol (4SBP) | Mono-substituted | 120–280 µM csic.es | Significant induction (3.4-6.5-fold) csic.es |
| 2-tert-Butylphenol (2TBP) | Mono-substituted | > 385 µM oup.comcsic.es | No significant induction csic.es |
| 4-tert-Butylphenol (4TBP) | Mono-substituted | > 385 µM oup.comcsic.es | Significant induction (3.4-6.5-fold) csic.es |
Differential Effects on Cellular Differentiation (e.g., Adipogenesis)
Research into the specific effects of this compound on cellular differentiation is not extensively documented in available literature. However, studies on its close structural analog, 2,6-di-tert-butylphenol (2,6-DTBP), provide significant insight into how the substitution pattern on the phenol ring dictates biological activity, particularly in the context of adipogenesis.
In studies investigating the potential of phenolic compounds to act as "obesogens"—chemicals that can promote the development of adipose (fat) tissue—2,6-DTBP was used as a comparative compound against its isomer, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP). uci.edu These studies consistently demonstrated that while 2,4-DTBP exposure led to increased lipid accumulation and the expression of adipogenic marker genes in human mesenchymal stem cells (MSCs), 2,6-DTBP did not produce these effects. uci.edu
The mechanism for this differential effect lies in the activation of specific nuclear receptors that regulate adipogenesis. Adipogenesis induced by 2,4-DTBP was found to be mediated through the activation of the Retinoid X Receptor alpha (RXRα), a key partner in the peroxisome proliferator-activated receptor gamma (PPARγ)/RXRα heterodimer which is a master regulator of fat cell development. uci.eduoup.com Crucially, reporter gene assays confirmed that 2,4-DTBP could activate RXRα, whereas 2,6-DTBP could not. uci.eduoup.com This lack of RXRα activation by the 2,6-substituted isomer explains its inability to induce adipogenesis in the experimental models. oup.com This highlights a distinct structure-activity relationship, where the positioning of the alkyl groups is a critical determinant of the molecule's ability to interact with biological pathways controlling cellular differentiation.
Table 1: Comparative Effects of Di-tert-butylphenol Isomers on Adipogenesis in Human MSCs
| Compound | Concentration | Effect on Lipid Accumulation | Effect on Adipogenic Gene Expression | Mechanism of Action |
|---|---|---|---|---|
| 2,6-Di-tert-butylphenol (2,6-DTBP) | Up to 40 µM | No significant increase uci.edu | No significant increase uci.edu | Does not activate RXRα uci.eduoup.com |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | 10 µM | Significant increase uci.edu | Significant increase uci.edu | Activates RXRα uci.eduoup.com |
Investigation of Endocrine Disrupting Potential
The potential for a chemical to disrupt the endocrine system is closely linked to its ability to interfere with hormone signaling pathways, often by binding to hormone receptors. The investigation into this compound's endocrine-disrupting potential can be inferred from structure-activity relationship studies of related alkylphenols.
The key structural feature governing the estrogenic potential of many phenolic compounds is the presence of an unhindered hydroxyl group, which can form a hydrogen bond within the binding pocket of the estrogen receptor (ER). nih.gov When bulky substituent groups, such as sec-butyl or tert-butyl groups, are present at both the 2- and 6-positions (ortho positions) relative to the hydroxyl group, the phenol is considered "hindered". nih.gov This steric hindrance physically blocks the hydroxyl group, preventing or greatly reducing its ability to bind to receptors like the ER. nih.gov
This principle is demonstrated in studies of 2,6-di-tert-butylphenol (2,6-DTBP). Research that identified the 2,4-isomer (2,4-DTBP) as a potential endocrine-disrupting chemical (EDC) and obesogen did so based on its ability to activate the Retinoid X Receptor (RXR), a critical nuclear receptor involved in multiple signaling pathways. uci.eduoup.com In contrast, the same studies showed that 2,6-DTBP failed to activate RXRα. uci.eduoup.com This lack of activity suggests a significantly lower potential for endocrine disruption through this pathway. The structural composition of 2,6-dialkylphenols strongly modulates their potential endocrine-disrupting effects, with the 2,6-substitution pattern conferring a molecular structure that is less likely to interact with key nuclear receptors. oup.com
Anti-Virulence and Anti-Biofilm Properties in Microbial Pathogens
While direct studies on the anti-virulence and anti-biofilm properties of this compound are limited, it has been identified as a major bioactive constituent in plant extracts showing antimicrobial-related activities. Gas chromatography-mass spectrometry (GC-MS) analysis of an n-hexane extract from the pods of the plant Senna italica identified this compound as the most abundant compound (36.96%). researchgate.netresearchgate.net This extract demonstrated potent insecticidal activity against the pulse beetle Callosbruchus analis. researchgate.netresearchgate.net
To understand the potential anti-biofilm activity of this class of compounds, its isomer, 2,4-di-sec-butylphenol (B155466) (DSBP), has been studied more extensively. Research has shown that DSBP, isolated from the endophytic fungus Daldinia eschscholtzii, can inhibit quorum sensing in the pathogenic bacterium Pseudomonas aeruginosa. This inhibition of bacterial communication leads to a significant reduction in the production of virulence factors and the formation of biofilms in a dose-dependent manner. The proposed mechanism is the downregulation of quorum sensing-related genes.
These findings on a closely related isomer suggest that substituted phenols as a class are promising candidates for anti-virulence and anti-biofilm agents. However, further research is required to specifically characterize the activity of this compound against microbial pathogens.
Table 2: Documented Anti-Virulence and Anti-Biofilm Activity of 2,4-Di-sec-butylphenol
| Compound | Target Organism | Observed Effect | Mechanism |
|---|---|---|---|
| 2,4-Di-sec-butylphenol (DSBP) | Pseudomonas aeruginosa | Reduction in biofilm formation | Inhibition of quorum sensing |
| Reduction in virulence factor secretion | Downregulation of lasI, lasR, rhlI, rhlR genes |
Environmental Occurrence, Fate, and Biodegradation of 2,6 Di Sec Butylphenol
Environmental Distribution and Transport Dynamics
When released into the environment, 2,6-Di-sec-butylphenol is expected to partition to soil, water, and sediment. It is a neutral organic chemical at environmentally relevant pH levels, has slight to moderate solubility in water, and is moderately volatile. industrialchemicals.gov.au
The distribution of this compound in the environment is influenced by its physical and chemical properties. While it has low water solubility and low vapor pressure, indicating low volatility at room temperature, it can still be found in various environmental compartments. vinatiorganics.com
Calculations using a standard multimedia partitioning (fugacity) model (Level III) predict that if 2,6-di-tert-butylphenol (B90309) (a structurally similar compound) is released only into the water, it will mainly stay in the water (64.7%), with a significant portion partitioning to sediment (34.5%). Only minor amounts are expected to be found in the air (0.75%) and soil (0.05%). industrialchemicals.gov.au However, other models (Mackay level 1) suggest that if released, a significant portion could partition into the air and soil. oecd.org Due to rapid degradation in the atmosphere, long-range atmospheric transport is not expected. industrialchemicals.gov.auospar.org
In aquatic environments, 2,6-di-tert-butylphenol has been detected in the influents and effluents of sewage treatment plants. For instance, in Sweden, influent concentrations ranged from 0.001–0.021 µg/L, and effluent concentrations were between 0.0005–0.004 µg/L. industrialchemicals.gov.au Higher levels have also been reported in some wastewaters. industrialchemicals.gov.au The compound has also been found in surface waters, with a maximum value of 0.18 µg/L detected in Minnesota Lakes, USA. industrialchemicals.gov.au
Due to its tendency to partition to particles and its hydrophobic nature, this compound is expected to be found predominantly in sediment and soil. canada.cacanada.ca If released into the water, it is predicted to be found almost equally in sediments (51%) and water (48%). canada.cacanada.ca
The soil adsorption coefficient (Koc) is a key parameter in determining the mobility of a chemical in soil. A measured Koc of 4,493 L/kg for the related compound 2,6-di-tert-butylphenol indicates it will have only slight mobility in soil and will preferentially adsorb to materials with high organic carbon content. industrialchemicals.gov.au This suggests that the most significant fate process for this type of compound upon release to water or soil is likely to be adsorption to organic matter, making it relatively immobile in soil and sediment. ospar.org
Microbial Degradation Pathways and Biotransformation
The biodegradation of this compound is a critical process in its environmental fate. While some studies on the closely related 2,6-di-tert-butylphenol suggest it is not readily biodegradable in standard tests, other research has identified microbial strains capable of degrading these compounds. industrialchemicals.gov.aunih.gov
Several bacterial strains with the ability to degrade alkylphenols have been isolated and identified. For instance, a degrading bacterial strain, F-3-4, identified as Alcaligenes sp., was isolated from the biofilm in an acrylic fiber wastewater treatment facility. nih.gov This strain demonstrated the ability to degrade 2,6-di-tert-butylphenol, and its degradation capacity was enhanced by 26% through acclimation. nih.gov
Another notable strain, Pseudomonas aeruginosa san ai, has been investigated for its capability to degrade 2,6-di-tert-butylphenol. This strain efficiently degraded the compound under various conditions. rsc.org For example, at concentrations of 2, 10, and 100 mg/L, the strain achieved degradation of 100%, 100%, and 85%, respectively, over a seven-day period. rsc.org The optimal conditions for degradation by Alcaligenes sp. F-3-4 were found to be a temperature of 37°C, a pH of 7.0, and an inoculum amount of 0.1%. nih.gov P. aeruginosa san ai also showed efficient degradation over a pH range of 5 to 8. nih.gov
Furthermore, a novel bacterium, Pseudomonas sp. strain MS-1, was isolated from freshwater sediment and was found to utilize 2-sec-butylphenol (B1202637) as its sole source of carbon and energy. nih.govnih.gov This strain completely degraded 1.5 mM of 2-sec-butylphenol within 30 hours. nih.govnih.gov
Table 1: Microbial Strains Capable of Degrading Alkylphenols
| Strain Name | Degraded Compound | Source of Isolation | Optimal Conditions | Degradation Efficiency | Reference |
|---|---|---|---|---|---|
| Alcaligenes sp. F-3-4 | 2,6-di-tert-butylphenol | Biofilm in acrylic fiber wastewater treatment | 37°C, pH 7.0, 0.1% inoculum | 62.4% removal of 100 mg/L in 11 days | nih.gov |
| Pseudomonas aeruginosa san ai | 2,6-di-tert-butylphenol | Not specified | pH 5-8 | 85% degradation of 100 mg/L in 7 days | rsc.orgresearchgate.net |
The study of biodegradation pathways involves the identification of intermediate metabolites. For the degradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1, three internal metabolites were identified using gas chromatography-mass spectrometry (GC-MS) analysis:
3-sec-butylcatechol
2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid
2-methylbutyric acid nih.govnih.gov
In the degradation of 2,6-di-tert-butylphenol by Alcaligenes F-3-4, the identified intermediate products included acetic acid, pyruvic acid, and isobutyric acid. researchgate.net
The degradation of the related compound 2,6-di-tert-butyl-4-methylphenol (BHT) is known to produce transformation products such as 2,6-di-tert-butyl-p-benzoquinone (B114747) (BHT-Q) and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO). researchgate.net
Table 2: Identified Biodegradation Intermediates of Alkylphenols
| Original Compound | Degrading Strain | Identified Intermediates | Reference |
|---|---|---|---|
| 2-sec-butylphenol | Pseudomonas sp. MS-1 | 3-sec-butylcatechol, 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid, 2-methylbutyric acid | nih.govnih.gov |
| 2,6-di-tert-butylphenol | Alcaligenes F-3-4 | Acetic acid, pyruvic acid, isobutyric acid | researchgate.net |
The aerobic biodegradation of many aromatic compounds, including alkylphenols, typically proceeds through catechols as key intermediates. The breakdown of these catechols generally follows either an ortho- or meta-cleavage pathway. asm.org
For the degradation of 2-sec-butylphenol by Pseudomonas sp. strain MS-1, the pathway involves the formation of 3-sec-butylcatechol, which is then subject to a meta-cleavage pathway. nih.govnih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2,6-di-tert-butylphenol |
| 2-sec-butylphenol |
| 3-sec-butylcatechol |
| 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid |
| 2-methylbutyric acid |
| Acetic acid |
| Pyruvic acid |
| Isobutyric acid |
| 2,6-di-tert-butyl-4-methylphenol (BHT) |
| 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) |
| 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) |
| Phenol (B47542) |
Environmental Factors Influencing Biodegradability
The biodegradability of this compound is significantly influenced by various environmental factors. Studies on the closely related compound 2,6-dichlorophenol (B41786) (2,6-DCP) have shown that temperature, initial contaminant concentration, and the size of the microbial population are critical factors. researchgate.net For instance, the rate of biodegradation of 2,6-DCP was observed to be four times lower at 8°C compared to 20°C. researchgate.net The presence of other organic matter and the availability of oxygen also play a significant role in the breakdown of such phenolic compounds in soil environments. researchgate.net
Research on a specific bacterial strain, Alcaligenes sp. F-3-4, which is capable of degrading 2,6-di-tert-butylphenol (a structurally similar compound), identified optimal conditions for its growth and degradation activity. nih.gov These conditions were a temperature of 37°C and a pH of 7.0. nih.gov The study also noted that the initial concentration of the compound was a crucial factor, with degradation being inhibited at concentrations above 200 mg/L. nih.gov Similarly, Pseudomonas aeruginosa demonstrated efficient degradation of 2,6-di-tert-butylphenol within a pH range of 5-8 and at higher temperatures. researchgate.net These findings suggest that the biodegradation of this compound is likely to be site-specific and dependent on a combination of physical and chemical conditions.
Abiotic Transformation Processes and Metabolite Formation
Abiotic processes, particularly photolysis and oxidation, play a significant role in the transformation of this compound in the environment, leading to the formation of various metabolites.
Photolytic Degradation Mechanisms
Photolytic degradation, or the breakdown of compounds by light, is a key abiotic process for this compound. For the related compound 2,6-di-tert-butylphenol, photolysis is considered a more significant degradation pathway than biodegradation. oecd.org Studies have shown that 2,6-di-tert-butylphenol undergoes rapid primary degradation in water and air through photolytic mechanisms. industrialchemicals.gov.au In one study, the photolysis half-life of 2,6-di-tert-butylphenol in sunlit surface waters was calculated to be 2.41 hours. industrialchemicals.gov.au Another study reported a 71.31% degradation after 24 hours of irradiation. industrialchemicals.gov.au During the photolytic degradation of 2,6-di-tert-butylphenol, it has been observed to transform into 2,5-di-tert-butylphenol. industrialchemicals.gov.au The vapor-phase reaction of 2,6-di-tert-butylphenol with photochemically produced hydroxyl radicals is estimated to have a half-life of about 7.8 hours in the atmosphere. nih.gov
Oxidative Transformation Products in Aqueous Environments
In aqueous environments, this compound can undergo oxidative transformation. A significant transformation product of the related 2,6-di-tert-butylphenol under environmental conditions is 2,6-di-tert-butyl-p-benzoquinone. industrialchemicals.gov.au This product has been observed to form in river water and sediment, particularly at the interface between oxidizing and reducing conditions. industrialchemicals.gov.aunih.gov This quinone derivative is noted to be stable, especially under strong chlorination conditions, suggesting it may persist in the environment. industrialchemicals.gov.au
Bioaccumulation and Bioconcentration Studies
The potential for this compound to accumulate in living organisms is a key aspect of its environmental risk profile.
Uptake and Accumulation in Aquatic Organisms
Studies on analogous compounds indicate a potential for bioaccumulation in aquatic organisms. The octanol-water partition coefficient (log Kow) for 2,6-di-tert-butylphenol is 4.5, which suggests a tendency for the compound to accumulate in fatty tissues. oecd.orgindustrialchemicals.gov.au A measured bioconcentration factor (BCF) of 660 L/kg was reported for 2,6-di-tert-butylphenol in the Golden orfe (Leuciscus idus melanotus). industrialchemicals.gov.au Another study on the green algae Chlorella reported a bioaccumulation factor of 800. nih.gov For the analogue 4-sec-Butyl-2,6-di-tert-butylphenol, predicted BCF values are high, ranging from 2,766 to 90,501 L/kg, indicating a significant potential for concentration in aquatic organisms.
| Compound | Organism | BCF/BAF Value (L/kg) | Reference |
|---|---|---|---|
| 2,6-di-tert-butylphenol | Golden orfe (Leuciscus idus melanotus) | 660 | industrialchemicals.gov.au |
| 2,6-di-tert-butylphenol | Green algae (Chlorella) | 800 | nih.gov |
| 4-sec-Butyl-2,6-di-tert-butylphenol | Aquatic Organisms (Predicted) | 2,766 - 90,501 |
Transfer and Trophic Magnification Potential
The potential for this compound to be transferred through the food chain and magnify at higher trophic levels is a concern. While specific trophic magnification factor (TMF) data for this compound is limited, the properties of its analogues suggest a potential for trophic magnification. canada.ca Chemicals with high bioaccumulation potential can pose risks to organisms at higher trophic levels. For a group of synthetic phenolic antioxidants, a TMF value of 16.1 was calculated, indicating a high potential for biomagnification in mollusks. researchgate.net The log Kow value of 6.1 for the analogue DTBSBP suggests it may biomagnify in food chains. canada.ca
Industrial Applications and Materials Science Contributions of 2,6 Di Sec Butylphenol
Role as a Stabilizer in Polymer and Resin Systems
2,6-DSBP is a key ingredient in the production of stabilizers for materials like plastics and rubber, contributing to their long-term stability and resistance to environmental factors vinatiorganics.com. Its primary function is to protect organic materials from thermo-oxidative degradation, thereby extending their service life and ensuring performance integrity scienoc.com. The compound's effectiveness is noted in a wide range of elastomers, including butadiene-based rubbers, where it can be used alone or in combination with other additives to provide both processing and long-term heat-aging stability scienoc.com.
The principal application of 2,6-DSBP and its derivatives is to function as antioxidants in hydrocarbon-based products, from petrochemicals to plastics wikipedia.org. Oxidative degradation is a major cause of polymer discoloration, loss of mechanical properties, and eventual failure, a process accelerated by heat and light acs.org. By incorporating 2,6-DSBP into polymer formulations, manufacturers can significantly inhibit these degradation pathways. In the rubber industry, for instance, antioxidants derived from 2,6-DSBP are used to prevent premature aging and cracking, enhancing the durability of rubber products vinatiorganics.com. Similarly, in plastics, it helps materials maintain their mechanical properties and appearance over extended periods nbinno.com. Covalent attachment of similar hindered phenols, like di-tert-butylphenol, to polyurethane has been shown to confer significant resistance to oxidative degradation nih.govresearchgate.net.
The inclusion of 2,6-DSBP as a stabilizer directly translates to enhanced performance and longevity of materials vinatiorganics.comlookchem.com. In adhesives, it contributes to improved bonding strength and durability vinatiorganics.comlookchem.com. For plastics and coatings, stabilizers derived from this compound provide protection against degradation from ultraviolet (UV) radiation, ensuring products retain their functionality and appearance over time vinatiorganics.com. The stabilization of polymers is crucial for prolonging their operational life, a key consideration as these materials are increasingly used in demanding applications within the building and automotive industries researchgate.netiupac.org. Research on related sterically hindered bisphenol antioxidants has demonstrated their high performance in protecting carbon-chain polymers like polypropylene (B1209903) and isoprene (B109036) rubber from accelerated aging researchgate.net.
Below is a table showing the performance of a related sterically hindered bisphenol antioxidant, 4,4'-bis(2,6-di-tert-butylphenol), in stabilizing polypropylene (PP), illustrating the typical improvements seen with this class of compounds.
| Stabilizer | Concentration (wt %) | Onset Temperature of Oxidation (°C) | Temperature of Max. Oxidation Rate (°C) |
| None | 0 | 204.1 | 228.3 |
| 4,4'-bis(2,6-di-tert-butylphenol) | 0.3 | 240.2 | 256.4 |
| Commercial Antioxidant 1 | 0.3 | 235.1 | 254.1 |
| Commercial Antioxidant 2 | 0.3 | 237.5 | 255.3 |
This table is based on data for a structurally related compound and is presented to illustrate the typical performance enhancements provided by sterically hindered phenolic antioxidants in polymers. Data adapted from a study on 4,4'-bis(2,6-di-tert-butylphenol) researchgate.net.
The stabilizing effect of 2,6-DSBP is rooted in its function as a chain-breaking antioxidant iupac.org. Thermo-oxidation in polymers proceeds via a free-radical chain reaction mtak.hu. The process begins with the formation of free radicals (alkyl radicals) due to heat or light, which then react with oxygen to form highly reactive peroxy radicals acs.org. These peroxy radicals propagate the degradation by abstracting hydrogen atoms from the polymer backbone, creating more alkyl radicals and hydroperoxides.
2,6-DSBP interrupts this cycle. The key is the hydrogen atom on its phenolic hydroxyl (-OH) group. This hydrogen is readily donated to a peroxy radical, neutralizing it and preventing it from attacking the polymer chain mtak.hu. This action transforms the 2,6-DSBP into a phenoxy radical. The bulky sec-butyl groups at the 2 and 6 positions provide steric hindrance, which stabilizes this resulting phenoxy radical, making it relatively unreactive and unable to initiate new degradation chains specialchem.com. This efficient scavenging of free radicals is the fundamental mechanism by which it protects the polymer matrix from oxidative damage .
Utility as a Chemical Intermediate in Specialized Syntheses
Beyond its direct use as a stabilizer, 2,6-Di-sec-butylphenol is a versatile chemical intermediate and raw material for producing a variety of other valuable compounds vinatiorganics.com. It serves as a foundational building block in the synthesis of more complex molecules for specialized industrial applications, including dyes and agrochemicals vinatiorganics.com.
2,6-DSBP is a key raw material used to synthesize solvent dyes and dyes for the fuel market vinatiorganics.com. Its chemical structure can be modified to create stable and high-quality coloring agents suitable for various applications. The properties it imparts ensure the resulting dyes have the desired stability and performance characteristics for their intended use, such as marking fuels for industrial identification vinatiorganics.comvinatiorganics.com.
In the agricultural sector, 2,6-DSBP is an essential raw material for manufacturing agrochemical surfactants vinatiorganics.com. A related compound, Ortho Sec Butyl Phenol (B47542), is a precursor for synthesizing nitro sec-butyl-phenol (DNBP), which has applications in agrochemicals for pest control and crop protection vinatiorganics.com. Surfactants created using 2,6-DSBP as a building block can enhance the efficacy of agricultural products by improving their distribution and effectiveness when applied vinatiorganics.com.
Integration into UV-Protective Formulations
This compound (2,6-DSBP) serves as a crucial chemical intermediate in the production of UV stabilizers. These stabilizers are essential additives for materials such as plastics and coatings, designed to protect them from the degrading effects of ultraviolet (UV) radiation from sunlight. The incorporation of UV stabilizers derived from 2,6-DSBP helps products maintain their original appearance and functional properties over extended periods.
The primary function of these derivatives in protective formulations is to absorb or dissipate harmful UV radiation, thereby preventing the photo-oxidation and degradation of the polymer matrix or coating binder. This protective action is vital in industries where material durability and resistance to environmental factors are critical. For instance, in the plastics industry, 2,6-DSBP is a key ingredient for producing stabilizers that ensure long-term stability.
Below is a table summarizing the application of 2,6-DSBP in UV-protective formulations.
| Application Area | Role of this compound | Benefit |
| Plastics | Precursor to UV stabilizers | Protects from degradation, ensures long-term stability. |
| Coatings | Intermediate for UV stabilizers | Prevents damage from UV radiation, maintains appearance. |
| General Materials | Synthesis of light-protection agents | Enhances product longevity and functionality over time. |
Catalytic Applications and Catalyst Development
Substrate in Transition-Metal Catalyzed Organic Reactions
Information regarding the specific use of this compound as a substrate in transition-metal catalyzed organic reactions is not available in the provided search results. Research in this area often focuses on the related compound, 2,6-di-tert-butylphenol (B90309).
Ligand Design and Catalyst Support for Oxidation Processes
Information regarding the specific use of this compound for ligand design and as a catalyst support for oxidation processes is not available in the provided search results.
Advanced Analytical Methodologies for 2,6 Di Sec Butylphenol Analysis
Chromatographic Techniques for Trace Analysis and Separation
Chromatography is a cornerstone for the separation and analysis of 2,6-Di-sec-butylphenol, particularly for trace-level detection in complex mixtures. Techniques such as HPLC, GC-MS, and UPLC-MS/MS are frequently employed, each offering distinct advantages depending on the analytical requirements.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of this compound. While detailed, publicly available protocols for method development are limited, its application has been documented in the determination of fundamental physicochemical properties. For instance, HPLC has been utilized to measure the octanol-water partition coefficient (log P) of this compound, a critical parameter in environmental fate and toxicological studies nist.gov. The use of 2,4-di-sec-butylphenol (B155466) as a calibration standard in HPLC applications suggests that similar methodologies are applicable to the 2,6-isomer .
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust and widely used method for the definitive identification of this compound in complex biological and environmental samples.
In the analysis of biological matrices, GC-MS has been successfully used to identify this compound in plant extracts. For example, chemical analysis of an n-hexane extract from the pods of the Senna italica plant revealed that this compound was a major constituent, comprising 36.69% of the oil researchgate.netresearchgate.net. Similarly, this compound was identified in bioactive fractions of an aqueous extract from Phyllanthus orbicularis using GC-MS, highlighting the technique's efficacy in natural product chemistry researchgate.net.
For environmental matrices, established GC-MS protocols for alkylphenols are applicable for the analysis of this compound. These methods often involve a sample preparation step, such as resin extraction adsorption for water samples, to isolate and concentrate the analytes before GC-MS analysis epa.gov. The use of advanced techniques like gas chromatography-triple quadrupole-mass spectrometry is also noted for the analysis of alkylphenols in solid matrices like soil theses.fr.
| Matrix Type | Sample Origin | Key Research Finding |
|---|---|---|
| Biological (Plant) | Senna italica Pods (n-hexane extract) | Identified as a major chemical constituent (36.69%) researchgate.netresearchgate.net. |
| Biological (Plant) | Phyllanthus orbicularis (Aqueous extract fractions) | Identified as a potent antimutagenic compound researchgate.net. |
| Environmental (Water) | Groundwater | General methods for alkylphenol analysis via resin extraction and GC-MS are established epa.gov. |
For analyses requiring the highest levels of sensitivity and specificity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique has been applied in pharmacological and metabolic studies involving this compound acs.org. The sub-two-micron particle columns used in UPLC allow for faster separations and higher resolution, while tandem mass spectrometry provides excellent selectivity and low detection limits.
A specific UPLC-MS/MS method has been detailed for the analysis of this compound, demonstrating its advanced capabilities. The method utilizes a C18 stationary phase with a gradient elution program, coupled to a triple quadrupole mass spectrometer for detection google.com. This level of detail provides a strong foundation for researchers looking to develop highly sensitive quantitative assays for this compound in various biological fluids and tissues.
| Parameter | Specification |
|---|---|
| Chromatography System | Agilent 1290 Infinity II UPLC google.com |
| Mass Spectrometer | Agilent 6495 Triple Quadrupole google.com |
| Column | BEH C18, 1.7 µm, 2.1 x 50 mm google.com |
| Column Temperature | 45 °C google.com |
| Mobile Phase A | 0.1% formic acid in water google.com |
| Mobile Phase B | Acetonitrile (B52724) google.com |
| Gradient Elution | 7-minute gradient from 10% to 95% Mobile Phase B google.com |
Spectrophotometric and Electrochemical Detection Methods
Beyond chromatography, other analytical techniques can be employed for the characterization of this compound, particularly for determining its fundamental chemical properties.
Based on a review of the scientific literature, no specific methods have been published detailing the development of colorimetric assays based on complex formation for the quantitative analysis of this compound.
Electrochemical methods provide valuable information about the properties of ionizable compounds. For weakly ionizable solutes like this compound, potentiometric titration is a documented analytical method. This technique can be used to experimentally determine both the acid dissociation constant (pKa) and the octanol-water partition coefficient (P) in a single experiment, providing crucial data for understanding the compound's behavior in different environments nist.gov. Information regarding the voltammetric characterization of this compound was not identified in the reviewed literature.
Advanced Sample Preparation and Extraction Techniques
The accurate quantification of this compound in various matrices necessitates robust sample preparation and extraction methodologies. These initial steps are critical for removing interfering substances, concentrating the analyte, and ensuring compatibility with the final analytical instrument. Advanced techniques focus on improving efficiency, reducing solvent consumption, and enhancing selectivity for this compound.
Solid-Phase Extraction (SPE) for Matrix Clean-up
Solid-Phase Extraction (SPE) is a widely utilized technique for the selective isolation and concentration of analytes from complex samples. For this compound, a non-polar compound, reversed-phase SPE is typically the method of choice. The process involves passing a liquid sample through a solid sorbent, which retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.
The optimization of an SPE method is crucial for achieving high recovery and reproducibility. thermofisher.com Key parameters that require careful consideration include the selection of the sorbent material, sample pH, conditioning and equilibration solvents, wash solutions, and elution solvents.
Sorbent Selection: Polymeric sorbents, such as styrene-divinylbenzene, are often preferred for their high surface area and stability across a wide pH range, making them suitable for extracting phenolic compounds like this compound from various matrices. researchgate.net
Method Development: A systematic approach to method development is essential. thermofisher.comnih.gov This involves a series of steps:
Conditioning: The sorbent is treated with a solvent like methanol to activate the stationary phase.
Equilibration: The sorbent is then rinsed with a solution similar in composition to the sample matrix (e.g., water) to ensure proper interaction.
Sample Loading: The sample is passed through the cartridge. The pH of the sample may be adjusted to ensure the phenolic hydroxyl group of this compound is not ionized, thereby maximizing its retention on the non-polar sorbent.
Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences without prematurely eluting the analyte.
Elution: A strong, non-polar organic solvent is used to desorb the this compound from the sorbent.
The following table illustrates a hypothetical optimization of the elution solvent for the recovery of this compound using a polymeric SPE cartridge.
Table 1: Optimization of Elution Solvent for SPE Recovery of this compound
| Elution Solvent Composition (v/v) | Analyte Recovery (%) | Matrix Interference |
|---|---|---|
| 100% Methanol | 85 | Moderate |
| 100% Acetonitrile | 92 | Low |
| 90:10 Acetonitrile:Methanol | 95 | Low |
| 70:30 Methanol:Ethyl Acetate | 98 | Very Low |
Liquid-Liquid Extraction (LLE) Optimization for Specific Matrices
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquids. youtube.com For the extraction of this compound from aqueous matrices, an organic solvent that is immiscible with water is used to selectively partition the analyte into the organic phase. vinatiorganics.comresearchgate.net
Optimization of LLE involves several key factors:
Solvent Selection: The choice of extraction solvent is paramount. The solvent should have a high affinity for this compound, be immiscible with the sample matrix, have a low boiling point for easy removal, and be of high purity. Solvents like dichloromethane, ethyl acetate, and hexane are potential candidates.
pH Adjustment: The pH of the aqueous sample is a critical parameter. To ensure that this compound, a weak acid, is in its non-ionized form, the pH of the aqueous sample should be adjusted to be at least two units below its pKa. This maximizes its partitioning into the organic solvent.
Solvent-to-Sample Ratio: The volume ratio of the organic solvent to the aqueous sample can influence extraction efficiency. Increasing the ratio can improve recovery but also leads to greater solvent consumption and a more dilute extract.
Extraction Time and Agitation: Sufficient time and vigorous mixing are necessary to achieve equilibrium and maximize the transfer of the analyte from the aqueous to the organic phase.
The following table presents hypothetical data on the optimization of LLE for this compound from an industrial wastewater sample.
Table 2: Optimization of LLE Parameters for this compound from Wastewater
| Extraction Solvent | Sample pH | Solvent:Sample Ratio | Extraction Efficiency (%) |
|---|---|---|---|
| Dichloromethane | 4.0 | 1:5 | 88 |
| Dichloromethane | 2.0 | 1:5 | 95 |
| Dichloromethane | 2.0 | 1:3 | 98 |
| Ethyl Acetate | 2.0 | 1:5 | 92 |
Development of Green Extraction Methods
In line with the principles of green chemistry, there is a growing trend towards developing more environmentally friendly extraction methods. acs.orgnih.govuobasrah.edu.iq These methods aim to reduce or eliminate the use of hazardous organic solvents, decrease energy consumption, and shorten extraction times. unimib.it
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. explorationpub.com The collapse of these bubbles generates localized high pressure and temperature, enhancing mass transfer and accelerating the extraction process. UAE can significantly reduce extraction time and solvent volume compared to conventional methods. explorationpub.com
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample matrix, leading to the rapid partitioning of the analyte from the sample into the solvent. explorationpub.commdpi.com This method is known for its high efficiency, reduced solvent consumption, and faster extraction times. explorationpub.com
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. unimib.it Supercritical CO2 is non-toxic, inexpensive, and can be easily removed from the extract by depressurization. By modifying the pressure and temperature, the solvating power of the fluid can be tuned to selectively extract specific compounds like this compound.
Green Solvents: The use of alternative, greener solvents is a key aspect of sustainable extraction. Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as viable replacements for volatile organic compounds. acs.orgnih.gov They are often biodegradable, have low toxicity, and possess tunable properties that can be optimized for the extraction of phenolic compounds.
The table below provides a comparative overview of these green extraction techniques.
Table 3: Comparison of Green Extraction Methods for Phenolic Compounds
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer | Reduced extraction time and solvent use; suitable for thermolabile compounds | Potential for analyte degradation at high power; matrix-dependent efficiency |
| Microwave-Assisted Extraction (MAE) | Microwave energy for rapid heating | High efficiency; fast; low solvent consumption | Requires polar solvents; potential for thermal degradation of some compounds |
| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as solvent | Environmentally benign; tunable selectivity; easy solvent removal | High initial equipment cost; may require a co-solvent for polar analytes |
| Deep Eutectic Solvents (DES) | Liquid salt mixtures as extraction media | Low toxicity; biodegradable; tunable properties; low cost | Can have high viscosity; recovery of the analyte from the DES can be challenging |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for identifying and quantifying 2,6-Di-sec-butylphenol in experimental samples?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise quantification. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, leveraging characteristic peaks for phenolic -OH (δ 4.5–5.5 ppm) and alkyl substituents (δ 0.8–1.5 ppm). Gas chromatography (GC) with flame ionization detection (FID) may also be employed for purity assessment .
- Key Data : Molecular formula C₁₄H₂₂O, molecular weight 206.32 g/mol, CAS 5510-99-6 or 31291-60-8 depending on isomer .
Q. How is this compound synthesized, and what are the critical reaction parameters?
- Methodology : Alkylation of phenol with sec-butyl halides under Friedel-Crafts conditions. Optimize temperature (80–120°C), catalyst (AlCl₃ or H₂SO₄), and molar ratios (phenol:alkylating agent ≥1:2) to minimize di- or tri-substituted byproducts. Monitor reaction progress via thin-layer chromatography (TLC) .
- Validation : Confirm regioselectivity (2,6-substitution) via NOESY NMR to distinguish from 2,4-isomers .
Advanced Research Questions
Q. What computational approaches are effective for studying this compound’s antioxidant mechanisms against hydroxyl radicals (HO•)?
- Methodology : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model reaction pathways. Calculate bond dissociation enthalpies (BDEs) for phenolic O-H bonds and adiabatic ionization potentials (IPs). Validate using Gaussian 03 or MOPAC 6.0 for semiempirical AM1 approximations .
- Key Insight : The compound’s sec-butyl groups enhance radical scavenging by stabilizing transition states through steric and electronic effects .
Q. How does this compound modulate GABAₐ and glycine receptors, and what experimental models are suitable for characterizing its neuropharmacological effects?
- Methodology : Use patch-clamp electrophysiology on recombinant GABAₐ α1β2γ2s receptors expressed in HEK293 cells. Compare potency to propofol by measuring EC₅₀ values for chloride current potentiation. For glycine receptors, employ spinal cord neuron cultures to assess direct activation or allosteric modulation .
- Contradiction Note : While GABAₐ activation is well-documented, glycine receptor effects remain uncharacterized; prioritize dual-receptor studies to resolve functional overlaps .
Q. How should researchers address contradictions in toxicity data across in vitro and in vivo studies?
- Methodology : Apply OECD Test Guidelines (e.g., TG 473 for chromosomal aberration tests in Chinese hamster lung cells) under Good Laboratory Practice (GLP) to ensure reliability. Cross-validate in vivo findings via 28-day oral toxicity tests in Sprague-Dawley rats, focusing on NOAEL (no-observed-adverse-effect-level) determination .
- Data Reconciliation : Use meta-analysis to weigh studies by adherence to OECD protocols, sample size, and dose-response consistency. For example, prioritize GLP-compliant in vitro cytogenicity studies over non-standardized assays .
Experimental Design Considerations
Q. What are best practices for designing dose-response studies in this compound toxicity assessments?
- Methodology : Use log-spaced concentrations (e.g., 0.1–100 μM) in vitro to capture threshold effects. For in vivo studies, administer via oral gavage at 10–500 mg/kg/day, with histopathological examination of liver and kidney tissues. Include positive controls (e.g., cyclophosphamide for genotoxicity) to validate assay sensitivity .
Q. How can computational and experimental data be integrated to predict this compound’s environmental fate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
